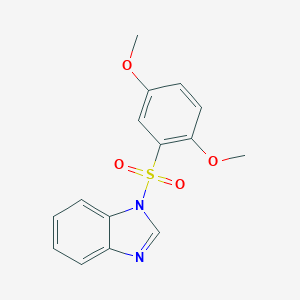![molecular formula C18H20N2O3S B344921 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole CAS No. 398996-79-7](/img/structure/B344921.png)
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole, also known as K777, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. K777 has been shown to inhibit the activity of several enzymes, including acetyl-CoA carboxylase, fatty acid synthase, and diacylglycerol acyltransferase, which are involved in lipid metabolism.
作用機序
The mechanism of action of 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole involves the inhibition of several enzymes involved in lipid metabolism, including acetyl-CoA carboxylase, fatty acid synthase, and diacylglycerol acyltransferase. By inhibiting these enzymes, this compound reduces the synthesis and storage of fatty acids and triglycerides, which are essential for the growth and proliferation of cancer cells and the replication of viruses. This compound also activates AMP-activated protein kinase, which is involved in regulating cellular energy metabolism and has been shown to have anti-tumor and anti-viral activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of lipid synthesis and storage, the activation of AMP-activated protein kinase, and the reduction of inflammation. This compound has also been shown to improve insulin sensitivity and reduce liver fat accumulation in animal models of obesity and type 2 diabetes. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, induce cell cycle arrest and apoptosis, and reduce tumor growth in animal models.
実験室実験の利点と制限
One advantage of using 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole in lab experiments is its specificity for lipid metabolism enzymes, which allows for the selective inhibition of these enzymes without affecting other cellular processes. This compound is also relatively easy to synthesize and has been shown to have good stability under physiological conditions. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. This compound also has relatively low potency compared to other lipid metabolism inhibitors, which may limit its effectiveness in certain applications.
将来の方向性
There are several future directions for 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole research, including the development of more potent analogs with improved solubility and bioavailability, the investigation of this compound's potential as an anti-cancer and anti-viral agent in clinical trials, and the exploration of this compound's potential in metabolic disorders such as obesity and type 2 diabetes. Additionally, the identification of new targets for this compound inhibition and the elucidation of this compound's mechanism of action may lead to the development of new therapeutic strategies for a variety of diseases.
合成法
The synthesis of 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole involves several steps, starting from commercially available starting materials. The first step involves the preparation of 5-isopropyl-2-methoxy-4-methylphenylsulfonyl chloride, which is then reacted with 1H-benzo[d]imidazole in the presence of a base to yield this compound. The overall yield of the synthesis is around 20%, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole has been shown to have potential therapeutic applications in several areas, including cancer, metabolic disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and pancreatic cancer cells. This compound has also been shown to have antiviral activity against several viruses, including hepatitis C virus and dengue virus. In metabolic disorders, this compound has been shown to improve insulin sensitivity and reduce liver fat accumulation in animal models of obesity and type 2 diabetes.
特性
IUPAC Name |
1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-12(2)14-10-18(17(23-4)9-13(14)3)24(21,22)20-11-19-15-7-5-6-8-16(15)20/h5-12H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPBIIVGANGUIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2C=NC3=CC=CC=C32)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

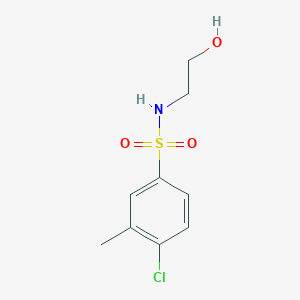
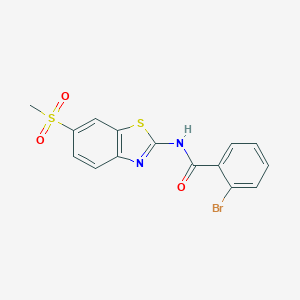
![N-[4-(3-Morpholin-4-yl-propylsulfamoyl)-phenyl]-acetamide](/img/structure/B344870.png)
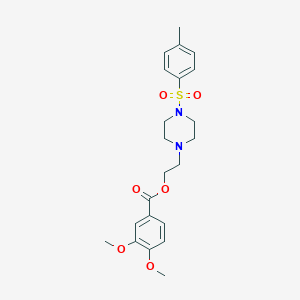
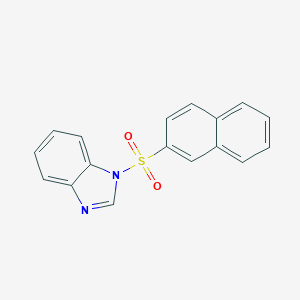
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B344877.png)
![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B344878.png)
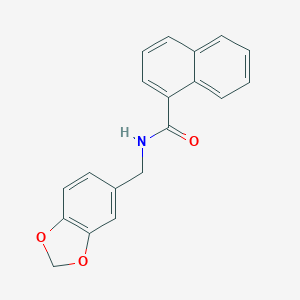
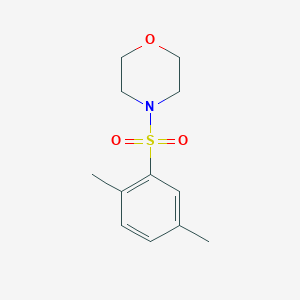
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344882.png)
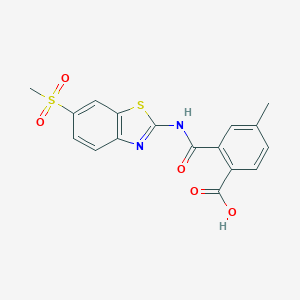

![1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344886.png)
